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Disclaimer: As of December 2025, publicly available preclinical data for a menin inhibitor

specifically designated "M-1211" is not available. This technical guide therefore summarizes

the preclinical data for two well-characterized menin inhibitors, revumenib (SNDX-5613) and

ziftomenib (KO-539), which are representative of this class of therapeutic agents. These

inhibitors are being investigated for the treatment of acute leukemias with specific genetic

alterations, notably KMT2A (lysine methyltransferase 2A) rearrangements and NPM1

(nucleophosmin 1) mutations.

Introduction to Menin Inhibitors
Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In

certain types of acute leukemia, such as those with KMT2A rearrangements (KMT2A-r) or

NPM1 mutations (NPM1m), the interaction between menin and the KMT2A protein is essential

for driving the expression of leukemogenic genes, including HOX and MEIS1. This aberrant

gene expression leads to a block in cellular differentiation and uncontrolled proliferation of

leukemia cells.[1][2]

Menin inhibitors are small molecules designed to disrupt the critical protein-protein interaction

between menin and KMT2A. By blocking this interaction, these inhibitors aim to downregulate
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the expression of oncogenic target genes, thereby inducing differentiation and apoptosis in

leukemia cells.[2] Preclinical studies have demonstrated that this targeted approach can

effectively suppress leukemia progression in relevant models.[3][4]

Preclinical Data for Representative Menin Inhibitors
This section details the preclinical findings for revumenib and ziftomenib, covering their in vitro

activity, in vivo efficacy, and mechanism of action.

In Vitro Activity
The in vitro potency of menin inhibitors has been evaluated in various leukemia cell lines

harboring KMT2A rearrangements or NPM1 mutations. Key parameters such as the half-

maximal inhibitory concentration (IC50) and the binding affinity (Ki) are summarized below.

Table 1: In Vitro Activity of Revumenib (SNDX-5613)

Cell Line Genotype Assay Type IC50 (nM) Ki (nM) Reference

MV4;11 KMT2A-r Proliferation 10-20 0.15 [5]

RS4;11 KMT2A-r Proliferation 10-20 - [5]

MOLM-13 KMT2A-r Proliferation 10-20 - [5]

KOPN-8 KMT2A-r Proliferation 10-20 - [5]

OCI-AML-3 NPM1m Proliferation <5 - [6]

Table 2: In Vitro Activity of Ziftomenib (KO-539)

Cell Line Genotype Assay Type IC50 (nM) Reference

OCI-AML3 NPM1m Viability 90 [7]

MOLM13 KMT2A-r Viability <5 [7]

MV411 KMT2A-r Viability <5 [7]
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In Vivo Efficacy
The anti-leukemic activity of menin inhibitors has been assessed in vivo using xenograft

models, where human leukemia cells are implanted into immunocompromised mice.

Table 3: In Vivo Efficacy of Revumenib (SNDX-5613) in Xenograft Models

Xenograft Model Treatment Key Findings Reference

MOLM-13

disseminated

50 to 75 mg/kg, PO,

BID

Significant survival

benefit and leukemic

control.

[8][9]

PDX models (KMT2A-

r)
Not specified

Dramatic reductions in

leukemia burden.
[3]

Table 4: In Vivo Efficacy of Ziftomenib (KO-539) in Xenograft Models

Xenograft Model Treatment Key Findings Reference

MV411 disseminated 50 mg/kg

Strong differentiation

effects in engrafted

AML cells.

[7]

PDX models (KMT2A-

r or NPM1m)
Not specified

Profound anti-

leukemic activity.
[10]

KMT2A-r AML

xenografts

Combination with

venetoclax/azacitidine

Prolonged durable

remissions.
[10][11]

Signaling Pathways and Experimental Workflows
Menin-KMT2A Signaling Pathway
The following diagram illustrates the central role of the menin-KMT2A interaction in

leukemogenesis and the mechanism of action of menin inhibitors. In leukemias with KMT2A

rearrangements or NPM1 mutations, the menin-KMT2A complex binds to the promoters of

target genes like HOXA9 and MEIS1, leading to their transcriptional activation and subsequent

leukemic cell proliferation and survival. Menin inhibitors block the interaction between menin
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and KMT2A, leading to the downregulation of these target genes and inducing differentiation

and apoptosis of the cancer cells.
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Menin-KMT2A signaling pathway in leukemia and mechanism of menin inhibitors.

Experimental Workflow for Preclinical Evaluation
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The preclinical assessment of menin inhibitors typically involves a series of in vitro and in vivo

experiments to determine their efficacy and mechanism of action. A generalized workflow is

depicted below.

In Vitro Evaluation

In Vivo Evaluation

Select Leukemia Cell Lines
(KMT2A-r, NPM1m)

Cell Viability/Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Biochemical Assay
(e.g., Fluorescence Polarization)

Gene Expression Analysis
(e.g., qRT-PCR, RNA-seq)

Establish Xenograft Model
(e.g., PDX in NSG mice)

Promising candidates
advance to in vivo

Administer Menin Inhibitor
(e.g., Oral Gavage)

Assess Efficacy
(Tumor Burden, Survival)

Pharmacodynamic Analysis
(Target Gene Expression in Tumors)
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A general experimental workflow for preclinical evaluation of menin inhibitors.

Experimental Protocols
Detailed, step-by-step protocols are often proprietary or found within the supplementary

materials of publications. The following are summaries of methodologies used in the preclinical

evaluation of menin inhibitors based on publicly available information.
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Cell Viability Assay
Purpose: To determine the concentration of a menin inhibitor that inhibits the growth of

leukemia cell lines by 50% (IC50).

Methodology Summary:

Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM-13 for KMT2A-r; OCI-AML3 for

NPM1m) are cultured in appropriate media (e.g., RPMI-1640) with fetal bovine serum and

antibiotics.[12]

Cell Seeding: Cells are seeded in 96-well plates.[13]

Inhibitor Treatment: A range of concentrations of the menin inhibitor is added to the wells,

with a vehicle control (e.g., DMSO) also included.[13]

Incubation: Plates are incubated for a specified period (e.g., 7 days for ziftomenib).[5]

Viability Assessment: Cell viability is measured using a commercial assay such as MTT or

CellTiter-Glo, which measure metabolic activity or ATP levels, respectively.[12]

Data Analysis: The results are used to calculate the IC50 value.[14]

In Vivo Xenograft Studies
Purpose: To assess the anti-tumor efficacy and tolerability of a menin inhibitor in a living

organism.

Methodology Summary:

Animal Models: Immunocompromised mice (e.g., NSG mice) are used to prevent the

rejection of human cells.[12]

Cell Implantation: Human leukemia cells (from cell lines like MV4-11 or MOLM-13, or

patient-derived xenografts - PDX) are injected into the mice, often intravenously to create

a disseminated leukemia model.[15]
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Leukemia Establishment: The engraftment and proliferation of leukemia cells are

monitored, for example, by measuring the percentage of human CD45+ cells in the

peripheral blood.[12]

Inhibitor Administration: Once the leukemia is established, mice are treated with the menin

inhibitor (e.g., by oral gavage) at a specified dose and schedule. A control group receives

the vehicle.[12]

Efficacy Assessment: The primary outcomes are typically overall survival and the

reduction in leukemia burden (e.g., measured by bioluminescence imaging if cells are

engineered to express luciferase, or by flow cytometry of blood and bone marrow).[12][16]

Tolerability Assessment: The health of the mice is monitored by tracking body weight and

observing for any signs of toxicity.[15]

Conclusion
The preclinical data for menin inhibitors like revumenib and ziftomenib provide a strong

rationale for their clinical development in acute leukemias with KMT2A rearrangements and

NPM1 mutations. These agents have demonstrated potent in vitro activity against relevant

leukemia cell lines and significant in vivo efficacy in xenograft models. The mechanism of

action, involving the disruption of the menin-KMT2A interaction and subsequent downregulation

of key leukemogenic genes, is well-supported by preclinical evidence. Further clinical

investigation of these and other menin inhibitors is ongoing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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